SGC2085 HCl
Overview
Description
SGC2085 is an inhibitor of protein arginine methyltransferase 4 (PRMT4/CARM1; IC50 = 50 nM). It is selective for PRMT4/CARM1 over PRMT8 at concentrations up to 50 µM and PRMT1, PRMT3, PRMT5, and PRMT7 up to 100 µM. SGC2085 also weakly inhibits PRMT6 (IC50 = 5.2 µM). It has no activity in HEK293 cells at concentrations up to 10 µM.
Novel Potent and Selective Inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1)
Mechanism of Action
Target of Action
SGC2085 Hydrochloride is a potent and selective inhibitor of the coactivator associated arginine methyltransferase 1 (CARM1) with an IC50 of 50 nM . CARM1 is an important positive modulator of Wnt/β-catenin transcription and neoplastic transformation in colorectal cancer as well as a critical factor in estrogen-stimulated breast cancer growth .
Mode of Action
SGC2085 Hydrochloride interacts with its target, CARM1, by forming hydrogen bond interactions with SAM and the E444 residue of PRMT5 . This interaction inhibits the activity of CARM1, thereby preventing the methylation of its substrates .
Biochemical Pathways
The inhibition of CARM1 by SGC2085 Hydrochloride affects the Wnt/β-catenin transcription pathway and the estrogen-stimulated growth pathway . These pathways play crucial roles in colorectal cancer and breast cancer respectively .
Pharmacokinetics
It is noted that sgc2085 hydrochloride exhibits low cell permeability . This could potentially impact its bioavailability and effectiveness in vivo.
Result of Action
The inhibition of CARM1 by SGC2085 Hydrochloride results in decreased proliferation of myeloid leukemia cells in vivo . In addition, it has been observed that no cellular activity is observed for SGC2085 Hydrochloride when tested up to 10 µM (48 h exposure in HEK293 cells) .
Action Environment
It is worth noting that the compound’s low cell permeability could potentially be influenced by factors such as ph and temperature .
Properties
IUPAC Name |
(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2.ClH/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20;/h5-10,15H,11,20H2,1-4H3,(H,21,22);1H/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGSBQJSJRLNQH-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)[C@H](C)N)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1821908-49-9 | |
Record name | Propanamide, 2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]-, hydrochloride (1:1), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1821908-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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